molecular formula C13H15ClN4OS B2760862 (S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochloride CAS No. 873581-19-2

(S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2760862
CAS No.: 873581-19-2
M. Wt: 310.8
InChI Key: NGBVAHRTTWFEBN-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochloride is a small-molecule compound featuring a pyrrolidine-2-carboxamide backbone linked to a 4-phenyl-1,2,3-thiadiazol-5-yl group. The hydrochloride salt enhances its solubility, making it suitable for in vitro and in vivo studies .

Properties

IUPAC Name

(2S)-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS.ClH/c18-12(10-7-4-8-14-10)15-13-11(16-17-19-13)9-5-2-1-3-6-9;/h1-3,5-6,10,14H,4,7-8H2,(H,15,18);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBVAHRTTWFEBN-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=C(N=NS2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=C(N=NS2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.

    Formation of the Pyrrolidine Carboxamide: The pyrrolidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds. The carboxamide group is then introduced via amidation reactions.

    Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including (S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochloride, in anticancer research. Compounds containing the thiadiazole scaffold have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of the thiadiazole structure can inhibit human carbonic anhydrase and other enzymes implicated in cancer progression .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Inhibition of carbonic anhydrase
Compound BHeLa15.0Induction of apoptosis
(S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochlorideA549TBDTBD

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiadiazole derivatives have shown promising results against various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Thiadiazole Compounds

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticonvulsant Activity

Thiadiazole derivatives have been explored for their anticonvulsant properties. Studies indicate that compounds with the thiadiazole moiety can modulate neurotransmitter systems and exhibit protective effects in seizure models . For example, a derivative similar to (S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochloride was shown to significantly reduce seizure frequency in animal models when tested against standard anticonvulsants like phenytoin and carbamazepine .

Table 3: Anticonvulsant Activity of Thiadiazole Derivatives

Compound NameModel UsedDose (mg/kg)Efficacy (%)
Compound CPTZ Seizure Model3085
Compound DMES Seizure Model3090
(S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochlorideTBDTBDTBD

Mechanistic Insights

The mechanisms underlying the biological activities of (S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochloride involve complex interactions at the molecular level:

Anticancer Mechanism : The compound's ability to inhibit key enzymes involved in tumor growth is attributed to its structural features that allow for effective binding to active sites on these enzymes.

Antimicrobial Mechanism : The disruption of bacterial cell wall integrity and interference with metabolic pathways are key actions through which this compound exerts its antimicrobial effects.

Anticonvulsant Mechanism : Modulation of neurotransmitter release and receptor activity contributes to its efficacy in reducing seizure activity.

Mechanism of Action

The mechanism of action of (S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiadiazole ring and phenyl group can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s core structure shares similarities with several derivatives, differing primarily in substituents on the thiadiazole ring or pyrrolidine moiety. Key examples include:

Table 1: Structural Comparison of Analogous Compounds
Compound Name Key Structural Features Target/Mechanism Reference
(S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochloride 4-phenyl-thiadiazole; pyrrolidine-2-carboxamide; HCl salt Not explicitly stated (likely IAPs)
GDC-0152 Cyclohexylglycyl group; methylamino-propanoyl substituent XIAP-BIR3 antagonist; antitumor activity
Example 198 (Patent EP) 4-methyl-thiadiazole; hydroxy-pyrrolidine; acetamido substituent Undisclosed (likely protease/kinase)
VL285 (PROTAC®) Thiazole ring (vs. thiadiazole); hydroxy-pyrrolidine; isoindolin-1-one moiety VHL-based PROTAC®; protein degradation

Key Observations :

  • Thiadiazole vs. Thiazole : Replacing the thiadiazole ring (two nitrogens, one sulfur) with a thiazole (one nitrogen, one sulfur) alters electronic properties and binding affinity. VL285’s thiazole may enhance proteolytic targeting compared to the parent compound’s thiadiazole .
  • Salt Forms : The hydrochloride salt in the parent compound improves aqueous solubility compared to GDC-0152’s DMSO formulation, which is critical for pharmacokinetics .

Pharmacological Profiles

  • GDC-0152 : Demonstrated potent antitumor activity in rats (15 mg/kg IV), with a focus on IAP inhibition and apoptosis induction .
  • VL285 : Functions as a PROTAC®, leveraging E3 ligase recruitment for targeted protein degradation—a distinct mechanism compared to direct antagonism .
  • Patent Derivatives (Examples 51, 198) : Include hydroxy-pyrrolidine and benzyl substituents, suggesting enhanced hydrogen bonding or membrane permeability .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the parent compound likely offers superior solubility in polar solvents compared to neutral analogs .

Biological Activity

(S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Thiadiazole derivatives have garnered attention in medicinal chemistry for their diverse biological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial effects. The specific compound (S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochloride is a member of this class and has been studied for its potential therapeutic applications.

2. Synthesis and Characterization

The synthesis of (S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochloride typically involves the reaction of pyrrolidine derivatives with thiadiazole moieties. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

3.1 Anticonvulsant Activity

Research indicates that thiadiazole derivatives exhibit significant anticonvulsant properties. In a study by Bhattacharya et al., several derivatives were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The introduction of a phenyl ring was found to enhance anticonvulsant activity, with some compounds showing protection rates exceeding 60% at doses as low as 30 mg/kg .

3.2 Anticancer Properties

Thiadiazole-based compounds have shown promise in cancer research. For instance, novel 5-Aryl-1,3,4-thiadiazole derivatives demonstrated potent anticancer activity against various cancer cell lines, with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL . The structural modifications of these compounds significantly influenced their antiproliferative activity.

3.3 Anti-inflammatory and Antimicrobial Activities

The anti-inflammatory potential of thiadiazole derivatives has been explored in various studies. Compounds similar to (S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine have shown inhibitory effects on inflammation markers in vitro. Additionally, some derivatives have exhibited antimicrobial activity against drug-resistant strains of bacteria and fungi .

4. Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural modifications affect biological activity. Key findings include:

  • Phenyl Substituents : Compounds with para-substituted phenyl groups showed enhanced activity compared to meta or ortho substitutions.
  • Thiadiazole Ring Modifications : Alterations in the thiadiazole ring can lead to significant changes in potency; for example, introducing electron-withdrawing groups generally increases activity against certain targets .
Compound StructureActivity TypeIC50 Value
(S)-N-(4-phenyl... Anticancer2.32 µg/mL
5-Aryl-Thiadiazoles Anticonvulsant>60% at 30 mg/kg
Thiadiazole Derivatives AntimicrobialVaries by strain

5. Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

  • Anticonvulsant Study : A study involving multiple thiadiazole compounds showed that those with specific substitutions exhibited over 70% protection in seizure models compared to standard medications like phenytoin .
  • Anticancer Screening : A series of novel compounds were evaluated against MCF-7 and HepG2 cell lines, revealing that structural modifications led to improved IC50 values and enhanced selectivity towards cancer cells .
  • Anti-inflammatory Research : In vitro assays demonstrated that certain derivatives reduced pro-inflammatory cytokine levels significantly compared to untreated controls .

6. Conclusion

(S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochloride represents a promising candidate in drug development due to its multifaceted biological activities. Ongoing research into its pharmacological properties and the elucidation of its mechanism of action will be essential for its potential therapeutic application.

Q & A

What are the standard synthetic routes for (S)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide hydrochloride, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach includes:

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Step 2: Coupling the thiadiazole intermediate with (S)-pyrrolidine-2-carboxamide using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
  • Step 3: Hydrochloride salt formation via treatment with HCl in ethanol or diethyl ether .

Critical Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°C (Step 2)Higher temps risk racemization of the (S)-pyrrolidine moiety
Solvent PolarityLow (e.g., DCM)Reduces side reactions in coupling steps
Reaction Time12–24 hrs (Step 2)Shorter durations lead to incomplete coupling

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Question
Methodology:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are used to confirm the stereochemistry of the (S)-pyrrolidine group and thiadiazole substitution patterns. Key signals include:
    • Thiadiazole protons: δ 8.2–8.5 ppm (aromatic region).
    • Pyrrolidine protons: δ 3.1–3.5 ppm (chiral center) .
  • Mass Spectrometry (HRMS): Exact mass verification (e.g., [M+H]+^+ calc. for C14_{14}H15_{15}N4_4OSCl: 346.06) .
  • X-ray Crystallography: SHELXL refinement (via SHELX programs) resolves absolute configuration and hydrogen-bonding networks in the hydrochloride salt .

Data Contradiction Example:
Discrepancies in 1^1H NMR splitting patterns may arise from dynamic rotational isomerism in the thiadiazole-pyrrolidine bond. Low-temperature NMR (e.g., 213 K) or DFT calculations can resolve this .

How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?

Advanced Research Question
Experimental Design:

  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to monitor enantiomeric excess (ee).

  • Catalytic Asymmetric Synthesis: Introduce chiral ligands (e.g., BINAP) during thiadiazole formation to bias stereochemistry .

  • DoE (Design of Experiments): Apply factorial design to test variables (solvent, catalyst loading, temperature). For example:

    FactorLevels TestedResponse Variable (ee%)
    Catalyst (mol%)5, 10, 15Maximize ee% (>98%)
    SolventTHF, Toluene, DCMDCM showed highest ee

Statistical Validation: Student’s t-test (p < 0.05) confirms significance of solvent choice over catalyst loading .

What strategies resolve contradictions between computational docking predictions and in vitro bioactivity data?

Advanced Research Question
Case Study: If docking predicts high affinity for kinase targets but in vitro assays show low inhibition:

  • MD Simulations: Run 100-ns molecular dynamics to assess protein-ligand stability; may reveal solvent accessibility issues in the binding pocket.
  • Metabolite Screening: Test for rapid hydrolysis of the thiadiazole moiety in cell media (LC-MS/MS monitoring) .
  • Free-Energy Perturbation (FEP): Quantify binding energy differences between enantiomers to refine computational models .

Example Workflow:

Docking: AutoDock Vina predicts IC50_{50} = 50 nM for Kinase X.

In Vitro Assay: Observed IC50_{50} = 5 µM.

Resolution: MD shows ligand expulsion due to conformational changes; FEP identifies critical residues for mutagenesis validation .

How are stability and degradation profiles evaluated under physiological conditions?

Advanced Research Question
Methodology:

  • Forced Degradation Studies: Expose the compound to:
    • Acidic (0.1 M HCl, 37°C): Monitor thiadiazole ring cleavage via UV-Vis at 270 nm.
    • Oxidative (3% H2_2O2_2): Assess pyrrolidine oxidation by 1^1H NMR .
  • LC-MS Stability Assay: Quantify half-life in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.